N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and an indole moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through binding to active sites, leading to changes in the targets’ functions .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and antioxidant activities .
Result of Action
They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the heterocyclization . Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can also be employed to improve reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for cross-coupling reactions , which are essential in the construction of biologically active compounds.
Biology: Biologically, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide has shown potential as a bioactive molecule with applications in drug discovery. Its interactions with various biological targets can lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound has been investigated for its antiviral , anti-inflammatory , and anticancer properties. Its ability to modulate biological pathways makes it a candidate for the development of new drugs.
Industry: Industrially, this compound can be used in the production of pharmaceuticals , agrochemicals , and advanced materials . Its unique chemical properties enable its incorporation into various products, enhancing their performance and functionality.
Comparison with Similar Compounds
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Indole derivatives: Compounds containing the indole nucleus are structurally related and often possess comparable medicinal properties.
Pyridine derivatives: These compounds feature the pyridine ring and can have overlapping applications in chemistry and medicine.
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-indole-2-carboxamide stands out due to its unique combination of thiophene, pyridine, and indole moieties, which confer distinct chemical and biological properties not found in simpler derivatives.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(18-8-14-3-1-2-4-17(14)22-18)21-10-13-7-16(11-20-9-13)15-5-6-24-12-15/h1-9,11-12,22H,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWFBKBOBYYGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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